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molecular formula C16H14N2O3 B8739903 2-(4-Hydroxyphenyl)-6-methoxy-3-methylquinazolin-4(3H)-one CAS No. 83722-02-5

2-(4-Hydroxyphenyl)-6-methoxy-3-methylquinazolin-4(3H)-one

Cat. No. B8739903
M. Wt: 282.29 g/mol
InChI Key: SJIFURHIJRUXOG-UHFFFAOYSA-N
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Patent
US04379788

Procedure details

80.3 gm (0.247 mol) of 2-(4-acetoxy-phenyl)-3-methyl-6-methoxy-3,4-dihydro-quinazolin-4-one were suspended in 800 ml of concentrated aqueous ammonia, and the suspension was heated for 1.5 hours on a steam bath, whereby at first a clear solution was obtained, and after about 60 minutes the formation of a white precipitate began. After cooling to 0° C., the product was suction-filtered off, washed with water and dried at 80° C. in a circulating air drier.
Name
2-(4-acetoxy-phenyl)-3-methyl-6-methoxy-3,4-dihydro-quinazolin-4-one
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:20]([CH3:21])[C:19](=[O:22])[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([O:23][CH3:24])[CH:17]=3)[N:12]=2)=[CH:7][CH:6]=1)(=O)C>N>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:20]([CH3:21])[C:19](=[O:22])[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([O:23][CH3:24])[CH:17]=3)[N:12]=2)=[CH:7][CH:6]=1

Inputs

Step One
Name
2-(4-acetoxy-phenyl)-3-methyl-6-methoxy-3,4-dihydro-quinazolin-4-one
Quantity
80.3 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(N1C)=O)OC
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated for 1.5 hours on a steam bath
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
whereby at first a clear solution was obtained
FILTRATION
Type
FILTRATION
Details
the product was suction-filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 80° C. in a circulating air drier

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
OC1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(N1C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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